molecular formula C10H9BrN2OS B2918610 5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one CAS No. 303093-56-3

5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

Cat. No. B2918610
M. Wt: 285.16
InChI Key: GDTQOJHAJBXMMK-UHFFFAOYSA-N
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Description

The compound “5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-Ray Diffraction (XRD), Fourier Transform InfraRed (FT-IR) spectroscopy, and others . Unfortunately, specific structural analysis data for “5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one” is not available .


Chemical Reactions Analysis

The chemical reactions involving “5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one” are not explicitly mentioned in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and crystal structure of derivatives similar to "5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one," highlighting the methods to create structurally diverse compounds with potential biological and chemical applications. For example, Iyengar et al. (2005) demonstrated the synthesis of a compound with structural similarities, focusing on its crystallization and intermolecular interactions, which are crucial for understanding its reactivity and potential for further functionalization (Iyengar et al., 2005).

properties

IUPAC Name

2-amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTQOJHAJBXMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one

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